Dichloroniobium;5-methylcyclopenta-1,3-diene;methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylcyclopentadienyl)niobium dichloride: is a chemical compound with the formula (C₅H₄CH₃)₂NbCl₂. It is a niobium-based organometallic compound that features two methylcyclopentadienyl ligands and two chloride ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(methylcyclopentadienyl)niobium dichloride typically involves the reaction of niobium pentachloride (NbCl₅) with methylcyclopentadiene (C₅H₄CH₃) in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: While specific industrial production methods for bis(methylcyclopentadienyl)niobium dichloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions and purification processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(methylcyclopentadienyl)niobium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to form lower oxidation state niobium species.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ligand substitution reactions often involve the use of Grignard reagents or organolithium compounds
Major Products Formed:
Oxidation: Higher oxidation state niobium oxides or oxychlorides.
Reduction: Lower oxidation state niobium complexes.
Substitution: Various organometallic niobium compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(methylcyclopentadienyl)niobium dichloride is used as a precursor in the synthesis of other niobium-based organometallic compounds. It is also employed as a catalyst in polymerization reactions and other organic transformations .
Biology and Medicine: Research into the biological and medicinal applications of bis(methylcyclopentadienyl)niobium dichloride is limited. its potential as a catalyst in the synthesis of biologically active compounds is being explored .
Industry: In the industrial sector, bis(methylcyclopentadienyl)niobium dichloride is used in the production of advanced materials, including polymers and coatings. Its catalytic properties are leveraged in various chemical manufacturing processes .
Wirkmechanismus
The mechanism by which bis(methylcyclopentadienyl)niobium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. The niobium center plays a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentadienyl)niobium dichloride: Similar structure but with cyclopentadienyl ligands instead of methylcyclopentadienyl.
Bis(ethylcyclopentadienyl)niobium dichloride: Similar structure but with ethylcyclopentadienyl ligands.
Bis(indenyl)niobium dichloride: Similar structure but with indenyl ligands
Uniqueness: Bis(methylcyclopentadienyl)niobium dichloride is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This structural variation can lead to different catalytic properties and applications compared to its analogs .
Eigenschaften
Molekularformel |
C12H14Cl2Nb-2 |
---|---|
Molekulargewicht |
322.05 g/mol |
IUPAC-Name |
dichloroniobium;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
RRKRXDPUPMTKJL-UHFFFAOYSA-L |
Kanonische SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Nb]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.